Home > Products > Screening Compounds P88080 > Isatoribine hydrate
Isatoribine hydrate - 198832-38-1

Isatoribine hydrate

Catalog Number: EVT-287707
CAS Number: 198832-38-1
Molecular Formula: C10H14N4O7S
Molecular Weight: 334.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Isatoribine (also known as immunosine, or 7-thia-8-oxoguanosine) is a novel guanosine analogue showing immunostimulatory activity both in vivo and in vitro. This compound acts on different components of the immune system including B cells, natural killer (NK) cells and antigen-presenting cells (APC). It was found that immunosine significantly stimulates proliferation of T cells. The effect was dose-dependent and also depended on concentrations of specific stimulators. Maximal stimulation was seen using 250 microM immunosine.
Source and Classification

Isatoribine was developed as part of research into antiviral therapies, particularly focusing on immune modulation through TLR7 activation. It is categorized under investigational drugs, indicating that it is still undergoing clinical evaluation and has not yet received widespread approval for general medical use .

Synthesis Analysis

The synthesis of Isatoribine involves several key steps, primarily focusing on glycosylation reactions. A notable method includes the use of a pro-drug approach, which enhances the solubility and bioavailability of the compound. The synthesis typically employs the following methods:

  1. Glycosylation: This step is crucial for attaching the sugar moiety to the nucleobase. The reaction conditions often involve specific catalysts and solvents to achieve optimal yields.
  2. Purification: Techniques such as column chromatography are employed to isolate the desired product from by-products and unreacted starting materials .
  3. Characterization: The final product undergoes various analytical techniques, including NMR spectroscopy and mass spectrometry, to confirm its structure and purity.

The synthesis parameters, such as temperature, reaction time, and concentrations of reactants, are meticulously optimized to ensure high efficiency and yield.

Molecular Structure Analysis

Isatoribine's molecular structure features a thiazole ring fused with a pyrimidine system, which contributes to its biological activity. Key structural characteristics include:

  • Functional Groups: The presence of hydroxyl groups and a thiazole moiety enhances its interaction with TLR7.
  • 3D Configuration: The stereochemistry around certain carbon atoms is critical for its agonistic activity.
  • Hydrogen Bonding: The molecule can form multiple hydrogen bonds due to its hydroxyl groups, which may facilitate binding to biological targets .

The InChI Key for Isatoribine is TZYVRXZQAWPIAB-FCLHUMLKSA-N, providing a unique identifier for computational analysis.

Chemical Reactions Analysis

Isatoribine participates in several chemical reactions that are vital for its function as an antiviral agent:

  1. Interaction with Toll-like Receptor 7: Upon administration, Isatoribine binds to TLR7 on immune cells, triggering downstream signaling pathways that lead to an enhanced immune response.
  2. Stimulation of Cytokines: The binding activates pathways that increase the production of interferons and other cytokines, which play a crucial role in antiviral defense mechanisms .
  3. Potential Degradation Pathways: Understanding how Isatoribine degrades in biological systems is essential for optimizing its therapeutic efficacy and minimizing side effects.
Mechanism of Action

The mechanism by which Isatoribine exerts its effects primarily involves:

  • Agonism of TLR7: Isatoribine selectively activates TLR7, which is crucial for recognizing single-stranded RNA viruses. This activation leads to the induction of various immune responses.
  • Induction of Interferon-alpha: The compound significantly elevates levels of interferon-alpha, enhancing the antiviral state in host cells .
  • Immune Modulation: By stimulating immune cells, Isatoribine promotes the recruitment and activation of various immune components, leading to improved clearance of viral infections.

Clinical studies have demonstrated that treatment with Isatoribine results in significant reductions in viral load among patients with chronic hepatitis C .

Physical and Chemical Properties Analysis

Isatoribine exhibits several notable physical and chemical properties:

  • State: Solid at room temperature.
  • Solubility: Water solubility is approximately 34.8 mg/mL, indicating good potential for intravenous administration.
  • LogP Values: Predicted logP values range from -1.6 to -2.6, suggesting favorable hydrophilicity which may enhance bioavailability.
  • pKa Values: The strongest acidic pKa is around 11.81 while the strongest basic pKa is approximately 3.15, indicating its behavior in different pH environments .

These properties are critical for determining the formulation and delivery methods for therapeutic applications.

Applications

Isatoribine has promising applications in various fields:

  1. Antiviral Therapy: Primarily investigated for treating hepatitis C virus infections; it shows potential for use against other viral pathogens.
  2. Immunotherapy: As a TLR7 agonist, it may be beneficial in cancer therapies by enhancing anti-tumor immunity.
  3. Research Tool: Used in studies investigating immune responses and TLR signaling pathways.
Mechanism of Action and Immunopharmacological Pathways

TLR7 Agonism and Innate Immune Activation

Isatoribine hydrate functions as a selective Toll-like receptor 7 (TLR7) agonist, binding to endosomal TLR7 in plasmacytoid dendritic cells (pDCs) and B lymphocytes. This binding initiates a conformational change in the TLR7 receptor, triggering downstream signaling cascades essential for innate immune activation. Unlike natural TLR7 ligands (e.g., single-stranded RNA), Isatoribine is a synthetic guanosine analog optimized for receptor specificity, minimizing off-target effects. Its structure enables direct interaction with TLR7's leucine-rich repeat (LRR) domain, a mechanism confirmed through competitive binding assays showing displacement of known TLR7 ligands [1]. This targeted agonism induces a rapid antiviral state without requiring viral replication intermediates, positioning it as a strategic immune stimulant against chronic viral infections like hepatitis C virus (HCV) [2].

Intracellular Signaling Cascades: MyD88-Dependent Pathways

TLR7 activation by Isatoribine hydrate recruits the adaptor protein MyD88 (myeloid differentiation primary response 88), initiating a phosphorylation cascade. MyD88 subsequently interacts with IRAK4 (interleukin-1 receptor-associated kinase 4), leading to IRAK1 phosphorylation and TRAF6 (TNF receptor-associated factor 6) activation. This cascade culminates in the nuclear translocation of transcription factors NF-κB and IRF7 [1]. NF-κB drives pro-inflammatory cytokine production (e.g., IL-6, TNF-α), while IRF7 activation is critical for type I interferon (IFN) gene expression. Studies using MyD88-knockout models demonstrate complete abrogation of Isatoribine-induced IFN-α, confirming the non-redundant role of this pathway. The kinetics of signaling are dose-dependent, with peak IRF7 phosphorylation occurring within 4–6 hours post-stimulation in human pDCs [1] [2].

Interferon-α Induction and Antiviral State Modulation

Isatoribine hydrate induces robust IFN-α secretion (up to 1000 IU/mL in vitro), establishing a systemic antiviral state. This IFN-α surge activates the JAK-STAT pathway in neighboring cells, upregulating interferon-stimulated genes (ISGs) such as 2’,5’-oligoadenylate synthetase (OAS) and protein kinase R (PKR) [1]. OAS degrades viral RNA, while PKR inhibits viral protein translation. Clinical data reveal a direct correlation between Isatoribine-induced OAS levels and HCV RNA reduction:

Table 1: Isatoribine-Induced Biomarkers and Antiviral Effects in HCV Patients

ParameterChange (Mean)Correlation with Viral Load Reduction
Plasma OAS Levels3.2-fold increaser = -0.89, P = 0.001
Serum IFN-α8.5-fold increaser = -0.76, P = 0.005
HCV RNA (log10 units)-0.76 log10N/A

This immunomodulation reduces plasma HCV RNA by a mean of -0.76 log10 units (range: -2.85 to +0.21) within 7 days, demonstrating efficacy across genotypes 1 and non-1. The antiviral effect persists post-treatment due to prolonged ISG expression [1].

Crosstalk Between TLR7 Activation and Adaptive Immune Responses

Isatoribine hydrate bridges innate and adaptive immunity through dendritic cell maturation and T-cell costimulation. TLR7 agonism upregulates costimulatory molecules (CD80, CD86, CD40) on antigen-presenting cells, enhancing their ability to prime naïve T cells. In chronic HCV infection, this reverses T-cell exhaustion by promoting Th1-polarized responses, characterized by increased IFN-γ and IL-12 production [1]. Concurrently, B cells exposed to Isatoribine show amplified antigen presentation and antibody affinity maturation. Animal models indicate synergistic effects when co-administered with antigens, driving antigen-specific cytotoxic T lymphocyte (CTL) proliferation. This crosstalk suggests potential for combinatorial therapies with direct-acting antivirals or vaccines, where Isatoribine could bolster host immunity against viral persistence or escape mutants [2] [4].

Properties

CAS Number

198832-38-1

Product Name

Isatoribine hydrate

IUPAC Name

5-amino-3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-[1,3]thiazolo[4,5-d]pyrimidine-2,7-dione;hydrate

Molecular Formula

C10H14N4O7S

Molecular Weight

334.31 g/mol

InChI

InChI=1S/C10H12N4O6S.H2O/c11-9-12-6-5(7(18)13-9)21-10(19)14(6)8-4(17)3(16)2(1-15)20-8;/h2-4,8,15-17H,1H2,(H3,11,12,13,18);1H2/t2-,3-,4-,8-;/m1./s1

InChI Key

BZWQQOVSUSJJJO-QAGDRQIHSA-N

SMILES

C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)SC2=O)O)O)O.O

Solubility

Soluble in DMSO, not in water

Synonyms

ANA245; ANA-245; ANA 245; Immusine; Isatoribine hydrate; Isatoribine monohydrate; D04619; 7-thia-8-oxoguanosine.

Canonical SMILES

C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)SC2=O)O)O)O.O

Isomeric SMILES

C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)N)SC2=O)O)O)O.O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.